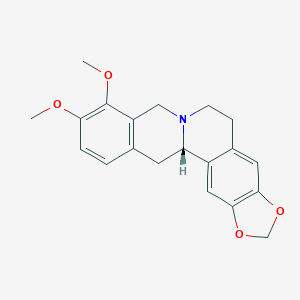

(S)-Canadine

説明

特性

IUPAC Name |

(1S)-16,17-dimethoxy-5,7-dioxa-13-azapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-2,4(8),9,15(20),16,18-hexaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO4/c1-22-17-4-3-12-7-16-14-9-19-18(24-11-25-19)8-13(14)5-6-21(16)10-15(12)20(17)23-2/h3-4,8-9,16H,5-7,10-11H2,1-2H3/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZTUIEROBZXUFA-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(CC3C4=CC5=C(C=C4CCN3C2)OCO5)C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C2=C(C[C@H]3C4=CC5=C(C=C4CCN3C2)OCO5)C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10110003 | |

| Record name | (S)-(-)-Canadine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10110003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5096-57-1 | |

| Record name | Canadine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5096-57-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Canadine l-form | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005096571 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-(-)-Canadine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10110003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Canadine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.468 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CANADINE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q97V5BUT9D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(S)-Canadine: A Technical Guide to Natural Sources and Isolation from Corydalis

Introduction

(S)-Canadine, also known as (S)-tetrahydroberberine, is a protoberberine-type benzylisoquinoline alkaloid found in various plant species, particularly within the Papaveraceae family.[1] It serves as a key intermediate in the biosynthesis of other significant alkaloids, such as berberine and noscapine.[1] This compound has garnered attention from the scientific community for its diverse pharmacological activities, including the stimulation of myogenesis, inhibition of muscle protein degradation, and antioxidant properties.[1][2][3] This technical guide provides an in-depth overview of the natural sources of this compound, with a specific focus on the Corydalis genus, and details the methodologies for its extraction, isolation, and purification.

Natural Sources of this compound

This compound is present in numerous plants, most notably in the tubers of various Corydalis species. This genus, comprising over 400 species, is a rich reservoir of isoquinoline alkaloids.[4][5] The presence and concentration of this compound can vary between species and even within different parts of the same plant.

Table 1: Corydalis and Other Species Containing Canadine

| Species | Plant Part | Alkaloids Identified | Reference |

| Corydalis yanhusuo | Tubers | This compound (Tetrahydroberberine), Tetrahydropalmatine, Corydaline, Protopine, Coptisine, Palmatine | [1][6][7] |

| Corydalis turtschaninovii | Tubers | This compound, Dehydroxycorydaline, Tetrahydropalmatine | [1][2] |

| Corydalis slivenensis | - | (-)-Canadine, (-)-Stylopine, Protopine, Berberine | [8] |

| Corydalis cava | Bulbs | (-)-Canadaline (a secoberbine alkaloid), (S)-(-)-Canadine | [9] |

| Corydalis solida | Tubers | (R)-Canadine, (+)- and (±)-Tetrahydropalmatine, Protopine, Corydaline | [3][10] |

| Hydrastis canadensis (Goldenseal) | - | This compound, Berberine, Palmatine, Hydrastine | [1] |

Isolation and Purification from Corydalis

The isolation of this compound from Corydalis tubers involves a multi-step process that typically begins with solvent extraction, followed by various chromatographic techniques to separate the complex mixture of alkaloids.

General Experimental Protocol: Solvent Extraction and Column Chromatography

This protocol is a generalized procedure based on common laboratory practices for alkaloid isolation from Corydalis yanhusuo.[6]

1. Extraction:

-

Starting Material: Dried and powdered tubers of Corydalis yanhusuo (e.g., 30 kg).

-

Procedure: The powdered material is extracted three times with 70% aqueous acetone at room temperature. The resulting solutions are combined and the solvent is evaporated under reduced pressure to yield a crude residue (e.g., 2.2 kg).[6]

2. Liquid-Liquid Fractionation:

-

Procedure: A portion of the crude acetone extract (e.g., 200 g) is subjected to sequential liquid-liquid extraction with solvents of increasing polarity, such as hexane, ethyl acetate, and butanol.[6] This step separates compounds based on their solubility.

3. Silica Gel Column Chromatography:

-

Stationary Phase: Silica gel (e.g., 100 g).

-

Mobile Phase: A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity. A common system is dichloromethane (CH₂Cl₂) with increasing amounts of methanol (MeOH).[6]

-

CH₂Cl₂:MeOH (10:1)

-

CH₂Cl₂:MeOH (5:1)

-

CH₂Cl₂:MeOH (3:1)

-

CH₂Cl₂:MeOH (1:1)

-

CH₂Cl₂:MeOH (1:2)

-

-

Procedure: The combined organic extracts (e.g., from hexane, ethyl acetate, and butanol fractions) are loaded onto the silica gel column. Fractions are collected and monitored by Thin-Layer Chromatography (TLC) to identify those containing this compound.

4. Further Purification:

-

Fractions rich in this compound may require further purification using techniques like preparative High-Performance Liquid Chromatography (HPLC) to achieve high purity.[11] Chiral HPLC can be used to separate the (S)- and (R)-enantiomers.[6]

Caption: General workflow for the isolation of this compound from Corydalis tubers.

Optimized Protocol: Macroporous Resin Adsorption Chromatography

An optimized method for extracting and purifying total alkaloids from Corydalis yanhusuo utilizes macroporous adsorption resins, which offer high efficiency and enrichment.[12]

1. Optimized Extraction:

-

Starting Material: Coarse powder of C. yanhusuo (50 mesh).

-

Solvent: 70% ethanol with the pH adjusted to 10 using diluted ammonia.

-

Procedure: The powder is refluxed twice, each for 60 minutes, with 20 times its weight in the extraction solvent. The filtrates are combined, and the ethanol is recovered to yield the total alkaloid extract.[12]

2. Macroporous Resin Purification:

-

Resin Selection: NKA-9 macroporous adsorption resin has shown the best separation and enrichment effects for C. yanhusuo alkaloids.[12]

-

Adsorption: The total alkaloid extract is loaded onto a pre-treated NKA-9 resin column at a flow rate of 2 bed volumes per hour (BV/h).

-

Washing: Water-soluble impurities are removed by washing the column with 5 BV of distilled water.[12]

-

Elution: The adsorbed alkaloids are eluted from the resin using 70% ethanol at a flow rate of 1.5 BV/h.[12] The fraction containing the target alkaloids is collected.

3. Final Isolation:

-

The enriched alkaloid fraction from the resin column can be further subjected to preparative HPLC or other high-resolution chromatographic methods to isolate pure this compound.

Caption: Optimized isolation of alkaloids from Corydalis using macroporous resin.

Quantitative Analysis

Quantifying this compound in plant extracts and purified fractions is crucial for quality control and research. High-Performance Liquid Chromatography (HPLC), often coupled with UV or Mass Spectrometry (MS) detectors, is the standard analytical technique.[7][13]

Table 2: Performance of an Analytical Method for Tetrahydroberberine (THB)

This table presents data from a dispersive liquid-liquid microextraction (DLLME) method coupled with HPLC-UV for the determination of THB (Canadine) in a biological matrix (rat urine), demonstrating the sensitivity of modern analytical techniques.[7]

| Parameter | Value | Reference |

| Analytical Method | DLLME-HPLC-UV | [7] |

| Linearity Range | 0.025 - 2.5 µg/mL | [7] |

| Limit of Quantification (LOQ) | 0.025 µg/mL | [7] |

| Extraction Recovery (from urine) | 72.7 - 77.6% | [7] |

| Intra-day & Inter-day Precision | < 12.6% | [7] |

While specific preparative yields of this compound from raw plant material are highly variable and depend on the source and methodology, optimized purification processes can significantly increase the concentration of total alkaloids. For instance, the macroporous resin method can yield a product with over 50% total alkaloids from the initial extract.[12]

References

- 1. Canadine - Wikipedia [en.wikipedia.org]

- 2. Canadine from Corydalis turtschaninovii Stimulates Myoblast Differentiation and Protects against Myotube Atrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Antitumor Alkaloids in Tibetan Corydalis: Chemical Diversity and Pharmacological Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isolation, biological activity, and synthesis of isoquinoline alkaloids - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00023D [pubs.rsc.org]

- 6. Isoquinoline Alkaloids Isolated from Corydalis yanhusuo and Their Binding Affinities at the Dopamine D1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Alkaloids of Corydalis slivenensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. (R)-Canadine | C20H21NO4 | CID 443422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Purification of alkaloids from Corydalis yanhusuo W. T. Wang using preparative 2-D HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mobt3ath.com [mobt3ath.com]

- 13. Analytical Methods for the Quantification of Histamine and Histamine Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

Biosynthesis pathway of (S)-Canadine from (S)-reticuline

An In-depth Technical Guide on the Biosynthesis of (S)-Canadine from (S)-Reticuline

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound, also known as (S)-tetrahydroberberine, is a protoberberine alkaloid found in various plant species, including those from the Papaveraceae family like Corydalis yanhusuo and Hydrastis canadensis (Goldenseal).[1] It serves as a crucial intermediate in the biosynthesis of other significant benzylisoquinoline alkaloids (BIAs), such as berberine and noscapine.[1][2] Given the wide range of pharmacological activities associated with these alkaloids, including antimicrobial and anticancer properties, understanding the biosynthetic pathway of this compound is of significant interest for metabolic engineering and synthetic biology applications aimed at producing these valuable compounds.[3][4] This document provides a detailed technical overview of the enzymatic conversion of (S)-reticuline to this compound.

The Biosynthetic Pathway

The transformation of (S)-reticuline, a central branch-point intermediate in BIA metabolism, into this compound is a three-step enzymatic cascade.[1][5][6] This pathway involves an intramolecular C-C bond formation, a methylation reaction, and the formation of a methylenedioxy bridge.

-

Step 1: (S)-Reticuline to (S)-Scoulerine The first committed step is the oxidative cyclization of (S)-reticuline to form (S)-scoulerine. This reaction creates the characteristic "berberine bridge," a C-C bond between the N-methyl group and the phenolic ring of the benzyl moiety.[7][8][9] This transformation is catalyzed by the Berberine Bridge Enzyme (BBE) , a flavin adenine dinucleotide (FAD)-dependent oxidase.[10][11][12] BBE represents a unique class of enzymes that facilitate this type of intramolecular C-C coupling at the expense of molecular oxygen, producing hydrogen peroxide as a byproduct.[8][12]

-

Step 2: (S)-Scoulerine to (S)-Tetrahydrocolumbamine The second step involves the O-methylation of the 9-hydroxyl group of (S)-scoulerine to yield (S)-tetrahydrocolumbamine. This reaction is catalyzed by (S)-scoulerine 9-O-methyltransferase (SOMT) , which utilizes S-adenosyl-L-methionine (SAM) as the methyl donor.[1][13][14]

-

Step 3: (S)-Tetrahydrocolumbamine to this compound The final step in the pathway is the formation of a methylenedioxy bridge on (S)-tetrahydrocolumbamine to produce this compound. This reaction is catalyzed by Canadine Synthase (CAS) , a cytochrome P450-dependent monooxygenase belonging to the CYP719A subfamily (e.g., CYP719A21 in Papaver somniferum).[1][2][3][13] The enzyme facilitates the conversion of an ortho-methoxyphenol group into the methylenedioxy bridge.[2]

Data Presentation

Quantitative data for the key enzymes in the this compound biosynthetic pathway are summarized below. This information is crucial for pathway modeling, enzyme engineering, and optimization of heterologous production systems.

Table 1: Enzyme Kinetic Parameters

| Enzyme | EC Number | Substrate | Km (μM) | Source Organism | Reference(s) |

| Berberine Bridge Enzyme (BBE) | 1.21.3.3 | (S)-Reticuline | Not explicitly determined, but assays use 0.19–6.0 μM | Eschscholzia californica | [15] |

| (S)-Scoulerine 9-O-methyltransferase (PsSOMT) | 2.1.1.117 | 2,3,9,10-tetrahydroxyberbine | 53.77 ± 12.03 | Papaver somniferum | [16] |

| (S)-Scoulerine 9-O-methyltransferase (SiSOMT) | 2.1.1.117 | 2,3,9,10-tetrahydroxyberbine | 44.09 ± 10.91 | Stephania intermedia | [16] |

| Canadine Synthase (CYP719A21) | 1.14.19.68 | (S)-Tetrahydrocolumbamine | 4.63 ± 0.71 | Papaver somniferum | [2][17] |

Experimental Protocols

Detailed methodologies are essential for the characterization and application of these biosynthetic enzymes.

Protocol 1: Berberine Bridge Enzyme (BBE) Activity Assay

This protocol is adapted from an HPLC-based steady-state assay.[15]

1. Reagents and Buffers:

-

Assay Buffer: 50 mM Buffer (e.g., MOPS for pH 6.75-7.75, Bicine for pH 7.75-8.75, CHES for pH 8.75-9.75).

-

Substrate: (R,S)-Reticuline stock solution in a suitable solvent (e.g., DMSO).

-

Enzyme: Purified BBE (e.g., 0.5 nM final concentration).

-

Quenching Solution: 1 N NaOH.

-

HPLC Mobile Phase: 65% Methanol, 35% 50 mM Potassium Phosphate, pH 7.0.

2. Assay Procedure:

-

Prepare reaction mixtures in microcentrifuge tubes containing the assay buffer and varying concentrations of (R,S)-reticuline (e.g., 0.19–6.0 μM).

-

Pre-incubate the mixtures at 25 °C for 5 minutes.

-

Initiate the reaction by adding the BBE enzyme solution.

-

Incubate at 25 °C for a defined time course (e.g., 40 seconds to 20 minutes).

-

Stop the reaction by adding an equal volume of 1 N NaOH.

-

Centrifuge the samples to pellet any precipitate.

-

Analyze the supernatant by HPLC.

3. HPLC Analysis:

-

Column: C18 reverse-phase column.

-

Elution: Isocratic elution with the mobile phase.

-

Detection: Monitor absorbance at a suitable wavelength for (S)-scoulerine (e.g., 280 nm).

-

Quantification: Determine the amount of (S)-scoulerine produced by comparing the peak area to a standard curve. Enzyme activity can then be calculated.

Protocol 2: Canadine Synthase (CAS) Activity Assay

This protocol is based on the characterization of recombinant CYP719A21.[2]

1. Reagents and Buffers:

-

Reaction Buffer: 100 mM Potassium Phosphate buffer, pH 7.5.

-

Substrate: (S)-Tetrahydrocolumbamine stock solution.

-

Enzyme Source: Microsomes from yeast or insect cells expressing both CAS (e.g., CYP719A21) and a cytochrome P450 reductase (CPR).

-

Cofactor: NADPH regenerating system (e.g., 1 mM NADPH, 10 mM glucose-6-phosphate, 1 unit/mL glucose-6-phosphate dehydrogenase).

-

Extraction Solvent: Ethyl acetate.

2. Assay Procedure:

-

In a glass tube, combine 100 µL of the microsomal suspension with the reaction buffer.

-

Add the substrate, (S)-tetrahydrocolumbamine, to the desired final concentration (e.g., 10 µM).

-

Pre-incubate the mixture at 30 °C for 5 minutes with shaking.

-

Initiate the reaction by adding the NADPH regenerating system.

-

Incubate at 30 °C for 60 minutes with shaking.

-

Stop the reaction by adding a strong base (e.g., 2 M NaOH) and vortexing.

-

Extract the alkaloids by adding ethyl acetate, vortexing, and centrifuging to separate the phases.

-

Transfer the organic (upper) phase to a new tube and evaporate to dryness under a stream of nitrogen or in a vacuum concentrator.

-

Resuspend the dried residue in a suitable solvent (e.g., methanol) for analysis.

3. LC-MS/MS Analysis:

-

Analysis: Use Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to separate and identify the product, this compound.

-

Quantification: Quantify the product based on a standard curve generated with authentic this compound standard.

Mandatory Visualization

Diagrams created using the DOT language to visualize the biosynthetic pathway and a representative experimental workflow.

Caption: The three-step enzymatic pathway from (S)-Reticuline to this compound.

Caption: Experimental workflow for the Canadine Synthase (CAS) activity assay.

References

- 1. Canadine - Wikipedia [en.wikipedia.org]

- 2. Cloning and characterization of canadine synthase involved in noscapine biosynthesis in opium poppy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Complete biosynthesis of noscapine and halogenated alkaloids in yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 5. profiles.wustl.edu [profiles.wustl.edu]

- 6. researchgate.net [researchgate.net]

- 7. bib-pubdb1.desy.de [bib-pubdb1.desy.de]

- 8. Biocatalytic Organic Synthesis of Optically Pure (S)-Scoulerine and Berbine and Benzylisoquinoline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Biosynthetic Strategies of Berberine Bridge Enzyme-like Flavoprotein Oxidases toward Structural Diversification in Natural Product Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. BBE-like enzymes - Wikipedia [en.wikipedia.org]

- 12. Reticuline - Wikipedia [en.wikipedia.org]

- 13. Isoquinoline Alkaloid Biosynthesis [biocyclopedia.com]

- 14. Frontiers | Advances in the biosynthesis of naturally occurring benzylisoquinoline alkaloids [frontiersin.org]

- 15. Isotope effects suggest a stepwise mechanism for Berberine Bridge Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

Chemical structure and stereochemistry of (S)-tetrahydroberberine

An In-depth Technical Guide on the Chemical Structure and Stereochemistry of (S)-Tetrahydroberberine

Introduction

(S)-Tetrahydroberberine, also known as (S)-canadine or xanthopuccine, is a naturally occurring protoberberine alkaloid.[1][2] This class of benzylisoquinoline alkaloids is found in various plant species, notably within the Papaveraceae family, such as Corydalis yanhusuo.[1] As a pharmacologically active compound, (S)-tetrahydroberberine has garnered significant interest from researchers in the fields of medicinal chemistry and drug development. It serves as a crucial metabolic precursor to berberine and is an intermediate in the biosynthesis of other complex alkaloids like noscapine.[1] This guide provides a detailed examination of its chemical structure, stereochemical properties, and the experimental methodologies used for its characterization.

Chemical Structure

(S)-Tetrahydroberberine possesses a pentacyclic ring system, which is characteristic of the protoberberine alkaloid family. The core of the molecule is a quinolizine system fused to both a 1,3-benzodioxole and a dimethoxybenzene moiety.[3] The saturation of the central quinolizine rings results in a non-planar, bent conformation.[3][4]

Systematic IUPAC Name: (13aS)-9,10-Dimethoxy-5,8,13,13a-tetrahydro-6H-[5][6]dioxolo[4,5-g]isoquino[3,2-a]isoquinoline.[1][7]

Other Names: this compound, Xanthopuccine.[1][8]

Molecular Formula: C₂₀H₂₁NO₄.[1]

Molar Mass: 339.391 g·mol⁻¹.[1]

The structure features two methoxy groups at positions C9 and C10, and a methylenedioxy group attached to C2 and C3. The nitrogen atom at position 7 is a tertiary amine.

Stereochemistry

The stereochemistry of tetrahydroberberine is defined by the chiral center at the C13a carbon. The saturation of the central rings in the quinolizine core is what gives rise to this chirality.[3] The designation of (S) or (R) is determined by the Cahn-Ingold-Prelog priority rules. For (S)-tetrahydroberberine, the substituents at C13a are arranged in a specific three-dimensional orientation that defines its levorotatory optical activity. Its enantiomer is (R)-tetrahydroberberine. The natural biosynthesis in plants predominantly produces the (S)-enantiomer.[1]

Quantitative Data

Crystallographic Data

The following table summarizes selected crystallographic data for racemic (±)-tetrahydroberberine. The bond lengths and angles are representative for the (S)-enantiomer as well.

| Parameter | Value | Reference |

| Space Group | P 1 21/n 1 | [7] |

| a (Å) | 10.516 | [7] |

| b (Å) | 14.796 | [7] |

| c (Å) | 10.620 | [7] |

| β (°) | 101.986 | [7] |

| Dihedral Angle between Arene Rings | 24.72 (5)° | [3][4] |

Spectroscopic Data

The following table presents the ¹H and ¹³C NMR chemical shifts for the tetrahydroberberine skeleton, which are crucial for its structural confirmation.

| Atom | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| H1 | 6.69 (s) | - |

| H4 | 6.55 (s) | - |

| H5 | 2.53-2.70 (m), 3.00-3.25 (m) | - |

| H6 | 2.53-2.70 (m), 3.00-3.25 (m) | - |

| H8 | 3.55 (d), 4.29 (d) | 53.62 |

| H11 | 6.75 (d) | - |

| H12 | 6.84 (d) | - |

| H13 | 2.73-2.81 (m), 3.12-3.20 (m) | 36.09 |

| H13a | 3.46-3.52 (m) | 59.32 |

| OCH₃ | 3.79 (s) | - |

| OCH₂O | 5.88 (s) | - |

| Note: NMR data is for a derivative of tetrahydroberberine and serves as a representative example. Specific shifts can vary with solvent and substitution.[9][10] |

Experimental Protocols

Synthesis of (±)-Tetrahydroberberine

The synthesis of racemic tetrahydroberberine is commonly achieved through the reduction of berberine.

Protocol:

-

Reaction Setup: Berberine chloride (e.g., 3.71 g, 10 mmol) is suspended in methanol (125 ml).[3]

-

Reduction: Sodium borohydride (NaBH₄) (e.g., 0.4 g, 10 mmol) is added portion-wise to the stirred suspension at 0 °C.[3][9]

-

Reaction Progression: The mixture is stirred for 30 minutes at 0 °C and then for an additional 4 hours at room temperature, during which the reaction is monitored by thin-layer chromatography (TLC).[3][9]

-

Workup and Purification: The solvent is evaporated under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel.[9][11]

-

Crystallization: The purified product can be recrystallized from a suitable solvent such as absolute ethanol to yield crystalline (±)-tetrahydroberberine.[3]

Chiral Separation by HPLC

The enantiomers of tetrahydroberberine can be resolved using chiral High-Performance Liquid Chromatography (HPLC).

Protocol:

-

Chiral Stationary Phase: A cellulose-based chiral stationary phase, such as a Chiralcel AD column, is typically used.[5][6]

-

Mobile Phase: A common mobile phase is a mixture of methanol and ethanol, for instance, in an 80:20 (v/v) ratio.[5]

-

Flow Rate: The mobile phase is pumped at a constant flow rate, for example, 0.4 ml/min.[5]

-

Detection: The eluting enantiomers are detected using a UV detector, typically set at a wavelength of 230 nm.[5]

-

Quantification: Calibration curves are generated for each enantiomer to allow for their quantification in unknown samples.[5]

Structural Elucidation by X-ray Crystallography

X-ray crystallography provides definitive proof of the three-dimensional structure and absolute configuration of a molecule.[12][13]

Protocol:

-

Crystal Growth: Single crystals of high quality are grown by slow evaporation of a saturated solution of the compound (e.g., in methanol or acetonitrile).[3][14]

-

Data Collection: A suitable crystal is mounted on a diffractometer. X-rays are directed at the crystal, and the resulting diffraction pattern is recorded by a detector.[12][14]

-

Structure Solution and Refinement: The diffraction data is processed to generate an electron density map of the crystal. From this map, the positions of the individual atoms are determined. The structural model is then refined to best fit the experimental data.[12][13]

Visualizations

Caption: 2D structure of (S)-tetrahydroberberine with the chiral center at C13a highlighted.

Caption: Synthesis and resolution pathway for tetrahydroberberine enantiomers.

References

- 1. Canadine - Wikipedia [en.wikipedia.org]

- 2. (+-)-Tetrahydroberberine | C20H21NO4 | CID 34458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Tetrahydroberberine, a pharmacologically active naturally occurring alkaloid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tetrahydroberberine, a pharmacologically active naturally occurring alkaloid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chiral HPLC determination and stereoselective pharmacokinetics of tetrahydroberberine enantiomers in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chiral high-performance liquid chromatographic separation of the enantiomers of tetrahydropalmatine and tetrahydroberberine, isolated from Corydalis yanhusuo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | C20H21NO4 | CID 21171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Tetrahydroberberine - LKT Labs [lktlabs.com]

- 9. mdpi.com [mdpi.com]

- 10. preprints.org [preprints.org]

- 11. Synthesis of new dihydroberberine and tetrahydroberberine analogues and evaluation of their antiproliferative activity on NCI-H1975 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 13. m.youtube.com [m.youtube.com]

- 14. mdpi.com [mdpi.com]

Spectroscopic Data Interpretation for (S)-Canadine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Canadine, also known as (S)-tetrahydroberberine, is a naturally occurring isoquinoline alkaloid found in various plant species, including Hydrastis canadensis (Goldenseal) and Corydalis yanhusuo. As a member of the protoberberine class of alkaloids, this compound and its derivatives exhibit a wide range of pharmacological activities, making them subjects of significant interest in medicinal chemistry and drug development. Accurate structural elucidation and characterization are paramount for understanding its biological functions and for quality control in herbal medicine. This technical guide provides an in-depth interpretation of the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic data of this compound.

Chemical Structure

The chemical structure of this compound is presented below. The numbering of the carbon and hydrogen atoms is crucial for the assignment of spectroscopic signals.

Figure 1. Chemical structure of this compound with atom numbering.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from NMR, MS, and IR spectroscopy for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound (in DMSO-d₆)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | 6.84 | s | |

| H-4 | 6.90 | s | |

| H-11 | 6.87 | d | 8.4 |

| H-12 | 6.65 | s | |

| O-CH₂-O | 5.93 | d | 2.4 |

| H-8α | 4.04 | d | 16.0 |

| H-8β | 3.35 | d | 16.0 |

| 9-OCH₃ | 3.76 | s | |

| 10-OCH₃ | 3.71 | s | |

| H-13a | 3.27-3.36 | m | |

| H-5α/β | 3.27-3.36 | m | |

| H-13α | 3.08 | q | 3.6 |

| H-6α | 2.85-2.93 | m | |

| H-6β | 2.61 | m | |

| H-5β | 2.55 | q | 4.0 |

| H-5α | 2.43 | q | 3.2 |

Data sourced from Pingali et al. (2015) for (±)-tetrahydroberberine.[1]

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C-1 | 108.4 |

| C-2 | 145.9 |

| C-3 | 145.9 |

| C-4 | 105.4 |

| C-4a | 128.8 |

| C-5 | 29.1 |

| C-6 | 51.4 |

| C-8 | 58.7 |

| C-8a | 127.0 |

| C-9 | 149.9 |

| C-10 | 145.1 |

| C-11 | 111.3 |

| C-12 | 123.9 |

| C-12a | 130.4 |

| C-13 | 36.8 |

| C-13a | 60.4 |

| O-CH₂-O | 100.8 |

| 9-OCH₃ | 56.0 |

| 10-OCH₃ | 60.1 |

Data represents that of canadine.

Table 3: Mass Spectrometry (MS) Data for this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| 339 | 100 | [M]⁺ |

| 338 | 60 | [M-H]⁺ |

| 324 | 25 | [M-CH₃]⁺ |

| 192 | 30 | [C₁₁H₁₄NO₂]⁺ |

| 190 | 45 | [C₁₁H₁₂NO₂]⁺ |

| 178 | 80 | [C₁₀H₁₂NO₂]⁺ |

| 148 | 55 | [C₉H₈O₂]⁺ |

Data interpreted from the GC-MS spectrum available on PubChem.

Table 4: Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3000-2850 | Strong | C-H stretching (aliphatic and aromatic) |

| 1610, 1505, 1465 | Medium-Strong | C=C stretching (aromatic) |

| 1260, 1040 | Strong | C-O stretching (ethers) |

| 1230 | Strong | C-N stretching |

Predicted bands based on functional groups and data from related compounds.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra are typically recorded on a spectrometer operating at a frequency of 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR. The sample is dissolved in a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak or an internal standard like tetramethylsilane (TMS). For quantitative NMR (qNMR), a precise amount of an internal standard is added to the sample. The relaxation delay (d1) should be set to at least 5 times the longest T1 relaxation time of the protons of interest to ensure accurate integration.

Mass Spectrometry (MS)

Mass spectra can be obtained using various ionization techniques, with Electron Ionization (EI) and Electrospray Ionization (ESI) being common for alkaloid analysis. For EI-MS, the sample is introduced into the ion source, where it is bombarded with a high-energy electron beam (typically 70 eV). This causes ionization and fragmentation of the molecule. The resulting ions are separated by their mass-to-charge ratio (m/z) and detected. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the molecular ion and its fragments with high accuracy.

Infrared (IR) Spectroscopy

IR spectra are recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet, a nujol mull, or as a thin film on a salt plate (e.g., NaCl or KBr). For a KBr pellet, a small amount of the sample is ground with dry potassium bromide and pressed into a transparent disk. The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. The absorption of infrared radiation corresponds to the vibrational transitions of the functional groups within the molecule.

Interpretation of Spectroscopic Data

¹H NMR Spectrum

The ¹H NMR spectrum of this compound shows distinct signals for the aromatic, methoxy, and aliphatic protons. The aromatic protons appear as singlets and doublets in the downfield region (6.6-7.0 ppm). The two methoxy groups give rise to sharp singlets around 3.7-3.8 ppm. The methylenedioxy group protons appear as a characteristic doublet around 5.9 ppm. The aliphatic protons of the tetrahydroisoquinoline core resonate in the upfield region (2.4-4.1 ppm) and exhibit complex splitting patterns due to geminal and vicinal couplings. The integration of the signals corresponds to the number of protons in each environment.

¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the carbon skeleton of this compound. The aromatic carbons resonate in the downfield region (105-150 ppm). The carbons of the two methoxy groups appear around 56-60 ppm, and the carbon of the methylenedioxy bridge is observed at approximately 101 ppm. The aliphatic carbons of the core structure are found in the upfield region (29-61 ppm).

Mass Spectrum and Fragmentation Pathway

The EI mass spectrum of this compound is expected to show a prominent molecular ion peak [M]⁺ at m/z 339, corresponding to its molecular weight. The fragmentation pattern is characteristic of protoberberine alkaloids and is dominated by a retro-Diels-Alder (rDA) cleavage of the B-ring. This cleavage leads to the formation of two major fragment ions.

Figure 2. Proposed fragmentation pathway of this compound.

The key fragmentation is the retro-Diels-Alder (rDA) reaction, leading to the formation of a substituted isoquinoline fragment (m/z 190) and a methylenedioxybenzene fragment (m/z 148). Further fragmentation can occur, such as the loss of a hydrogen radical to give the [M-H]⁺ ion (m/z 338) or the loss of a methyl radical from one of the methoxy groups to give the [M-CH₃]⁺ ion (m/z 324).

Infrared Spectrum

The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups. The C-H stretching vibrations of the aromatic and aliphatic groups are observed in the 2850-3000 cm⁻¹ region. The characteristic C=C stretching vibrations of the aromatic rings appear around 1610, 1505, and 1465 cm⁻¹. The strong absorptions at approximately 1260 and 1040 cm⁻¹ are attributed to the C-O stretching of the ether and methylenedioxy groups. A band around 1230 cm⁻¹ is indicative of the C-N stretching vibration. The absence of a strong, broad absorption in the 3200-3600 cm⁻¹ region confirms the absence of O-H or N-H functional groups.

Conclusion

The combination of NMR, MS, and IR spectroscopy provides a comprehensive and unambiguous characterization of the molecular structure of this compound. The data presented in this guide serve as a valuable reference for researchers in natural product chemistry, pharmacology, and drug development for the identification and quality control of this important alkaloid. The detailed interpretation of the spectroscopic data facilitates a deeper understanding of its chemical properties, which is essential for further investigation into its biological activities and potential therapeutic applications.

References

A Technical Guide to the Pharmacological Activities of (S)-Canadine

Audience: Researchers, scientists, and drug development professionals.

Abstract: (S)-Canadine, also known as (S)-tetrahydroberberine, is a protoberberine-type benzylisoquinoline alkaloid found in plant species such as Hydrastis canadensis and Corydalis yanhusuo.[1][2][3] This technical guide provides an in-depth overview of the known pharmacological activities of this compound, summarizing key quantitative data, detailing relevant experimental methodologies, and illustrating associated biochemical pathways and workflows. The document synthesizes current research to serve as a comprehensive resource for professionals in the fields of pharmacology and drug development. Key activities discussed include its anticancer, neuroprotective (acetylcholinesterase inhibition), antioxidant, cardiovascular, and anti-muscle atrophy effects.

Anticancer and Cytotoxic Activity

This compound has demonstrated significant and selective cytotoxic effects against cancer cells, primarily through the induction of oxidative stress-mediated apoptosis and cell cycle arrest.[4] Notably, it shows lower toxicity towards non-cancerous cell lines, suggesting a favorable therapeutic window.[2][4]

Quantitative Data: Cytotoxicity and Antiproliferative Effects

The following table summarizes the key quantitative findings regarding the anticancer activity of this compound on human breast cancer cells.

| Parameter | Cell Line | Value | Reference |

| IC₅₀ | MCF-7 (Breast Cancer) | 17.50 µM | [4] |

| IC₅₀ | MCF-10 (Normal Epithelial) | >40 µM | [4] |

| Colony Formation Inhibition (at 20 µM) | MCF-7 | ~52.4% | [4] |

| Colony Formation Inhibition (at 40 µM) | MCF-7 | ~62% | [4] |

Signaling Pathways in Anticancer Activity

This compound exerts its anticancer effects through a multi-faceted mechanism involving the induction of apoptosis and cell cycle arrest, as illustrated below.

Experimental Protocols

1.3.1 Cell Culture and Viability Assay (MTT)

-

Cell Lines: Human breast adenocarcinoma (MCF-7) and non-cancerous human mammary epithelial (MCF-10) cells were used.

-

Protocol: Cells were seeded in 96-well plates and treated with varying concentrations of this compound (1 to 40 µM) for a specified duration (e.g., 24-48 hours). Following treatment, 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution was added to each well. After incubation, the resulting formazan crystals were dissolved in DMSO. The absorbance was measured at 570 nm using a microplate reader to determine cell viability and calculate the IC₅₀ value.[4]

1.3.2 Apoptosis and Gene Expression Analysis (qPCR)

-

Protocol: MCF-7 cells were treated with this compound. Total RNA was extracted using a suitable kit (e.g., TRIzol). cDNA was synthesized via reverse transcription. Quantitative real-time PCR (qPCR) was then performed using specific primers for target genes including p53, p21, BAX, and BCL-2. Gene expression levels were normalized to a housekeeping gene (e.g., GAPDH). The BAX/BCL-2 ratio was calculated to assess the pro-apoptotic potential.[4]

1.3.3 Oxidative Stress Assessment

-

Protocol: Intracellular Reactive Oxygen Species (ROS) levels were measured using a fluorescent probe like 2',7'-dichlorofluorescin diacetate (DCFH-DA). The activities of antioxidant enzymes such as Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx) were determined using commercially available assay kits.[4]

Experimental Workflow

The logical flow for evaluating the anticancer potential of this compound is depicted below.

Neuroprotective Activity

This compound exhibits multiple neuroprotective activities, including potent inhibition of acetylcholinesterase (AChE) and blockade of specific neuronal ion channels.[1][2][5]

Acetylcholinesterase (AChE) Inhibition

Inhibition of AChE is a primary therapeutic strategy for Alzheimer's disease. This compound has been identified as a potent inhibitor of this enzyme.

2.1.1 Quantitative Data: Cholinesterase Inhibition

| Parameter | Target Enzyme | Value (IC₅₀) | Reference |

| Inhibition | Human AChE (hAChE) | 0.70 ± 0.07 µM | [5] |

| Inhibition | Human BChE (hBChE) | > 100 µM | [5] |

2.1.2 Experimental Protocol: Modified Ellman's Method

-

Principle: This spectrophotometric assay measures the activity of AChE. The enzyme hydrolyzes acetylthiocholine iodide (ATCI) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce 5-thio-2-nitrobenzoic acid (TNB), a yellow-colored anion, which is quantified by measuring absorbance at 412 nm.[1][6]

-

Protocol: The reaction is performed in a 96-well plate containing phosphate buffer (pH 8.0), DTNB, and the AChE enzyme. This compound at various concentrations is pre-incubated with the enzyme. The reaction is initiated by adding the substrate, ATCI. The change in absorbance over time is monitored to determine the rate of reaction. The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[6]

K(ATP) Channel Blockade

This compound has been shown to block ATP-sensitive potassium (K-ATP) channels in dopamine neurons.[1] These channels link the metabolic state of a cell to its electrical excitability.

2.2.1 Experimental Protocol: Rubidium Efflux Assay

-

Principle: This functional assay measures K-ATP channel activity by tracking the efflux of rubidium ions (Rb⁺), a surrogate for K⁺, from cells. Channel opening allows Rb⁺ to exit the cell.

-

Protocol:

-

Cell Loading: Cells expressing K-ATP channels (e.g., HEK293 cells transfected with Kir6.x/SURx subunits) are incubated in a buffer containing radioactive ⁸⁶Rb⁺ or non-radioactive RbCl for several hours to allow for ion uptake.[7]

-

Washing: Extracellular Rb⁺ is removed by washing the cells multiple times with a potassium-free buffer.

-

Stimulation: A stimulation buffer containing a K-ATP channel opener (e.g., diazoxide) and the test compound (this compound) is added.

-

Quantification: After a defined incubation period, the supernatant containing the effluxed Rb⁺ is collected. The remaining intracellular Rb⁺ is released by cell lysis. The amount of Rb⁺ in both fractions is quantified using a gamma counter (for ⁸⁶Rb⁺) or atomic absorption spectroscopy.[7] The inhibition of Rb⁺ efflux by this compound indicates channel blockade.

-

Antioxidant Activity

This compound demonstrates significant antioxidant properties, protecting against oxidative damage induced by free radicals.[2][3][5] This activity is comparable to that of alpha-tocopherol (Vitamin E).[2] Unlike the related alkaloid berberine, this compound achieves this effect with low cytotoxicity.[2][3]

Experimental Protocols

3.1.1 Cellular Antioxidant Assay

-

Protocol: Primary rat hepatocytes or cell lines like HepG2 are cultured. Oxidative stress is induced using an agent like tert-butylhydroperoxide.[3] The protective effect of this compound is evaluated by measuring markers of cellular damage, such as lipid peroxidation (e.g., malondialdehyde levels) and the status of the glutathione antioxidant system.[2]

3.1.2 DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH free radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[8][9]

-

General Protocol: A methanolic solution of DPPH is mixed with various concentrations of this compound. The mixture is incubated in the dark at room temperature. The decrease in absorbance is measured at approximately 517 nm. The scavenging activity is calculated, and an IC₅₀ value can be determined.[10]

Cardiovascular Effects

This compound influences the cardiovascular system primarily through the blockade of voltage-dependent calcium channels and is a synthetic precursor to a Class III antiarrhythmic agent.[1]

Voltage-Dependent Calcium Channel Blockade

This compound can block voltage-dependent calcium channels, although this effect is reported to be significantly less potent than that of the clinical calcium channel blocker, verapamil.[1]

4.1.1 Experimental Protocol: Whole-Cell Patch Clamp

-

Principle: This electrophysiological technique is the gold standard for studying ion channel function, allowing for the direct measurement of ion currents across the cell membrane.[11]

-

Protocol:

-

Cell Preparation: Cardiomyocytes or vascular smooth muscle cells (e.g., A7r5) are isolated and cultured.

-

Recording: A glass micropipette forms a high-resistance seal with the cell membrane. The membrane patch is then ruptured to achieve the "whole-cell" configuration.

-

Stimulation: The membrane potential is held at a specific voltage (e.g., -100 mV or -50 mV) and then depolarized to elicit an inward Ca²⁺ current.

-

Inhibition Measurement: this compound is applied to the cell via the perfusion system. The reduction in the amplitude of the Ca²⁺ current is measured to determine the inhibitory effect and calculate an IC₅₀ value.[11]

-

Other Pharmacological Activities

Anti-Muscle Atrophy

This compound has been shown to stimulate myogenesis (the formation of muscular tissue) and inhibit the degradation of muscle protein in vitro, suggesting its potential as a therapeutic agent against muscle atrophy.[1]

5.1.1 Experimental Protocol: Myogenesis and Protein Degradation Assay

-

Cell Line: C2C12 mouse myoblast cells are a standard model for studying myogenesis.

-

Myogenesis Protocol: C2C12 myoblasts are cultured in a growth medium until confluent. They are then switched to a differentiation medium to induce their fusion into multinucleated myotubes. Cells are treated with this compound during the differentiation process. Myogenesis is quantified by staining for a muscle-specific protein like myosin heavy chain (MHC) and calculating the "fusion index" (the percentage of nuclei within myotubes).

-

Protein Degradation Protocol: Differentiated C2C12 myotubes are labeled with a radiolabeled amino acid (e.g., ³H-tyrosine). After labeling, the cells are treated with this compound in the presence of an atrophy-inducing stimulus (e.g., dexamethasone). The rate of protein degradation is measured by quantifying the release of the radiolabel into the culture medium over time.[12]

Anti-inflammatory, Antimicrobial, and Anti-allergic Activities

Various studies have reported that this compound possesses anti-inflammatory, antimicrobial, and anti-allergic properties, expanding its therapeutic potential.[2][5] However, detailed quantitative data and specific mechanistic studies for these activities are less prevalent in the currently available literature.

Biosynthesis of this compound

This compound is a key intermediate in the biosynthesis of other important benzylisoquinoline alkaloids, such as berberine and noscapine.[1] Its formation from (S)-Reticuline involves a series of precise enzymatic steps.

This compound Biosynthesis Pathway

References

- 1. Application of HPLC-DAD for In Vitro Investigation of Acetylcholinesterase Inhibition Activity of Selected Isoquinoline Alkaloids from Sanguinaria canadensis Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antioxidant and cytotoxic activities of canadine: biological effects and structural aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Natural product-driven dual COX-LOX inhibitors: Overview of recent studies on the development of novel anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Canadine [bioweb.supagro.inrae.fr]

- 6. Discovery of new acetylcholinesterase inhibitors for Alzheimer’s disease: virtual screening and in vitro characterisation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Antioxidant Serine-(NSAID) Hybrids with Anti-Inflammatory and Hypolipidemic Potency [mdpi.com]

- 9. ORAC and DPPH assay comparison to assess antioxidant capacity of tea infusions: relationship between total polyphenol and individual catechin content - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ca2+ channel inhibition by a new dihydropyridine derivative, S11568, and its enantiomers S12967 and S12968 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Combined in vivo muscle mass, muscle protein synthesis and muscle protein breakdown measurement: a ‘Combined Oral Stable Isotope Assessment of Muscle (COSIAM)’ approach - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary In Vitro Antioxidant Activity of (S)-Canadine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Canadine, also known as (S)-tetrahydroberberine, is a benzylisoquinoline alkaloid found in various plant species. Preliminary in vitro studies have demonstrated its significant antioxidant properties. This technical guide provides a comprehensive overview of the current understanding of the in vitro antioxidant activity of this compound, summarizing available data, detailing relevant experimental protocols, and visualizing potential mechanisms of action. This document is intended to serve as a resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development who are interested in the therapeutic potential of this compound as an antioxidant agent.

Introduction

Reactive oxygen species (ROS) are highly reactive molecules generated as byproducts of normal cellular metabolism. An imbalance between the production of ROS and the biological system's ability to readily detoxify these reactive intermediates results in oxidative stress. Oxidative stress is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Antioxidants are compounds that can neutralize ROS, thereby mitigating oxidative damage. This compound has emerged as a promising natural antioxidant. It has been observed to possess antioxidant activity against free radical-induced oxidative injury[1]. This guide will delve into the experimental evidence supporting the antioxidant capacity of this compound.

Quantitative Data on Antioxidant Activity

The antioxidant activity of a compound can be quantified using various in vitro assays, each with a distinct mechanism of action. The half-maximal inhibitory concentration (IC50) is a common metric used to express the antioxidant potency, representing the concentration of the antioxidant required to scavenge 50% of the free radicals in the assay.

Table 1: Summary of In Vitro Antioxidant Activity of this compound

| Assay | Oxidative Stress Inducer | Key Findings | Quantitative Data (e.g., IC50) | Reference |

| Microsomal Lipid Peroxidation | tert-butyl hydroperoxide | This compound demonstrates a strong capacity to protect microsomal lipids from peroxidation, one of the primary reactions triggered by free radicals in cells. | Specific quantitative data not available in the reviewed literature. | [2] |

| General Antioxidant Activity | Free radical-induced oxidative injury | This compound displays significant antioxidant activity. Its stereoelectronic aspects are reportedly similar to those of alpha-tocopherol and its water-soluble analogue, Trolox. | Specific quantitative data not available in the reviewed literature. | [1][2] |

Note: Despite extensive literature searches, specific IC50 values and other quantitative data from standardized antioxidant assays (e.g., DPPH, ABTS, FRAP) for this compound were not available in the public domain at the time of this review. The primary study identified (Correché et al., 2008) was not accessible in its full-text version.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following are generalized protocols for key in vitro antioxidant assays that have been or could be used to evaluate the antioxidant activity of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it.

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol).

-

Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in the dark.

-

-

Assay Procedure:

-

Add 1.0 mL of the DPPH solution to 1.0 mL of various concentrations of the this compound solution.

-

Include a control containing 1.0 mL of the DPPH solution and 1.0 mL of the solvent.

-

Incubate the mixtures in the dark at room temperature for 30 minutes.

-

-

Measurement:

-

Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

-

-

Calculation:

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

-

The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of this compound.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).

Protocol:

-

Reagent Preparation:

-

Prepare the ABTS radical cation (ABTS•+) solution by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in equal volumes. Allow the mixture to stand in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

-

Assay Procedure:

-

Add 1.0 mL of the diluted ABTS•+ solution to 100 µL of various concentrations of the this compound solution.

-

Include a control containing 1.0 mL of the diluted ABTS•+ solution and 100 µL of the solvent.

-

-

Measurement:

-

Measure the absorbance at 734 nm after a 6-minute incubation period.

-

-

Calculation:

-

The percentage of ABTS•+ scavenging activity is calculated using a similar formula to the DPPH assay.

-

The IC50 value is determined from the concentration-response curve.

-

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous form (Fe²⁺).

Protocol:

-

Reagent Preparation:

-

Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

-

-

Assay Procedure:

-

Add 1.5 mL of the FRAP reagent to 50 µL of various concentrations of the this compound solution.

-

Include a reagent blank with 50 µL of the solvent.

-

-

Measurement:

-

Measure the absorbance at 593 nm after a 4-minute incubation at 37°C.

-

-

Calculation:

-

The antioxidant capacity is determined from a standard curve prepared with a known concentration of FeSO₄·7H₂O and is expressed as Fe(II) equivalents.

-

Microsomal Lipid Peroxidation Assay

This assay assesses the ability of an antioxidant to inhibit the peroxidation of lipids in isolated microsomes, often induced by an oxidizing agent like tert-butyl hydroperoxide.

Protocol:

-

Microsome Preparation:

-

Isolate liver microsomes from a suitable animal model (e.g., rat) by differential centrifugation.

-

-

Assay Procedure:

-

Incubate the microsomal suspension with this compound at various concentrations.

-

Induce lipid peroxidation by adding an initiator such as tert-butyl hydroperoxide or an ADP-Fe²⁺ complex.

-

The reaction is typically carried out in a phosphate buffer (pH 7.4) at 37°C.

-

-

Measurement of Peroxidation:

-

Lipid peroxidation is quantified by measuring the formation of malondialdehyde (MDA), a secondary product, using the thiobarbituric acid reactive substances (TBARS) assay. The absorbance of the resulting pink chromogen is measured at 532 nm.

-

-

Calculation:

-

The percentage inhibition of lipid peroxidation is calculated by comparing the MDA levels in the presence and absence of this compound.

-

Visualizations: Workflows and Pathways

Diagrams can effectively illustrate complex experimental processes and biological pathways. The following are representations created using the DOT language for Graphviz.

References

(S)-Canadine's Inhibitory Action on ATP-Sensitive Potassium Channels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Canadine, also known as (S)-Tetrahydroberberine, a naturally occurring isoquinoline alkaloid, has emerged as a modulator of ATP-sensitive potassium (K(ATP)) channels. This technical guide provides a comprehensive overview of the mechanism of action of this compound on K(ATP) channels, consolidating available quantitative data, detailing experimental methodologies, and illustrating the involved signaling pathways. The primary action of this compound is the blockade of K(ATP) channels, an effect observed in dopaminergic neurons. This inhibitory action suggests a potential therapeutic role for this compound in neurological disorders where K(ATP) channel activity is implicated. This document serves as a resource for researchers and drug development professionals investigating the therapeutic potential of this compound and its derivatives.

Introduction to K(ATP) Channels

ATP-sensitive potassium (K(ATP)) channels are crucial links between the metabolic state of a cell and its electrical excitability.[1] These channels are hetero-octameric complexes composed of four pore-forming inwardly rectifying potassium channel (Kir6.x) subunits and four regulatory sulfonylurea receptor (SUR) subunits.[2] The specific combination of Kir6.x (Kir6.1 or Kir6.2) and SUR (SUR1, SUR2A, or SUR2B) subunits determines the channel's physiological and pharmacological properties in different tissues.[2]

Under normal physiological conditions, high intracellular concentrations of ATP bind to the Kir6.x subunit, leading to channel closure.[1] When the intracellular ATP/ADP ratio decreases, as occurs during metabolic stress, the channels open, allowing potassium ions to flow out of the cell.[1] This efflux of potassium ions leads to hyperpolarization of the cell membrane, which in turn reduces cellular excitability and conserves energy. This mechanism is vital in various tissues, including pancreatic β-cells (regulating insulin secretion), cardiac and skeletal muscle (protecting against ischemic damage), and neurons (modulating neuronal excitability).[1][2]

This compound (Tetrahydroberberine) as a K(ATP) Channel Blocker

This compound, chemically identified as (S)-Tetrahydroberberine (THB), has been demonstrated to act as a blocker of K(ATP) channels.[1] This inhibitory effect has been primarily characterized in dopaminergic neurons of the substantia nigra pars compacta (SNc).[1]

Electrophysiological Evidence

The primary evidence for the inhibitory action of this compound on K(ATP) channels comes from electrophysiological studies, particularly using the patch-clamp technique. In studies on acutely dissociated dopaminergic neurons from the rat substantia nigra, this compound (referred to as THB) was shown to reversibly block K(ATP) channels in a concentration-dependent manner.[1] The blockade of these channels by THB leads to an increase in neuronal firing and can restore membrane potential from a hyperpolarized state induced by metabolic inhibition.[1]

The related compound, berberine, has also been shown to be a blocker of cardiac K(ATP) channels, suggesting that this action may be a class effect of berberine alkaloids.[3] Berberine inhibits K(ATP) channel activity in cardiac myocytes in a concentration-dependent fashion, primarily by reducing the open probability of the channel without affecting its single-channel conductance.[3]

Quantitative Data

The inhibitory effect of this compound (Tetrahydroberberine) and the related compound berberine on K(ATP) channels has been quantified in several studies. The following tables summarize the available quantitative data.

Table 1: Inhibitory Effect of Tetrahydroberberine (THB) on K(ATP) Channels in Dopaminergic Neurons

| Parameter | Value | Cell Type | Comments |

| Blockade of K(ATP) channels | Concentration-dependent | Acutely dissociated dopaminergic neurons from rat substantia nigra pars compacta | THB reversibly blocks rotenone-opened K(ATP) channels.[1] |

Table 2: Inhibitory Effects of Berberine on Cardiac K(ATP) Channels

| Concentration | Inhibition of K(ATP) channel activity | Cell Type | Method |

| 3 µM | Significant inhibition | Guinea-pig ventricular myocytes | Inside-out patch clamp |

| 3-100 µM | Concentration-dependent inhibition | Guinea-pig ventricular myocytes | Inside-out patch clamp |

| 100 µM | Complete block | Guinea-pig ventricular myocytes | Inside-out patch clamp |

Experimental Protocols

The investigation of this compound's effect on K(ATP) channels relies on specialized electrophysiological techniques. The following sections detail the methodologies used in the key experiments.

Perforated Patch-Clamp Recording of K(ATP) Channels in Dopaminergic Neurons

This technique was employed to study the effect of Tetrahydroberberine (THB) on K(ATP) channels in their near-physiological intracellular environment.[1]

Objective: To measure the effect of THB on K(ATP) channel activity in acutely dissociated dopaminergic neurons from the rat substantia nigra pars compacta.

Experimental Workflow:

Perforated Patch-Clamp Workflow

Detailed Protocol:

-

Neuron Dissociation: Dopaminergic neurons are acutely dissociated from the substantia nigra pars compacta of rats.

-

Perforated Patch-Clamp: The perforated patch-clamp technique is used to maintain the integrity of the intracellular signaling environment. The patch pipette is filled with a solution containing a pore-forming agent like amphotericin B or nystatin.

-

K(ATP) Channel Activation: Functional K(ATP) channels are opened by applying rotenone, a mitochondrial complex I inhibitor, which decreases the intracellular ATP/ADP ratio.[1]

-

Application of this compound: this compound (THB) is applied to the bath solution at varying concentrations.

-

Data Acquisition: Changes in the neuron's membrane potential and firing rate are recorded in current-clamp mode.

Inside-Out Patch-Clamp Recording of Cardiac K(ATP) Channels

This method allows for the direct application of substances to the intracellular side of the channel, making it ideal for studying the interaction of drugs with the channel's regulatory sites.

Objective: To determine the direct effect of berberine on single cardiac K(ATP) channel activity.

Experimental Workflow:

Inside-Out Patch-Clamp Workflow

Detailed Protocol:

-

Myocyte Isolation: Single ventricular myocytes are isolated from guinea-pig hearts.

-

Inside-Out Patch Formation: A patch of the myocyte membrane is excised in the inside-out configuration, exposing the intracellular side of the membrane to the bath solution.

-

Channel Activation: The excised patch is perfused with a solution containing a low concentration of ATP (e.g., 0.1 mM) to induce the opening of K(ATP) channels.[3]

-

Application of Berberine: Berberine is added to the bath solution at different concentrations.

-

Data Acquisition: Single-channel currents are recorded to analyze changes in channel activity, including open probability, conductance, and open/closed kinetics.[3]

Signaling Pathway and Mechanism of Action

The inhibitory action of this compound on K(ATP) channels is a direct blockade of the channel pore or modulation of its gating mechanism. The following diagram illustrates the proposed signaling pathway.

This compound Action on K(ATP) Channels

Under conditions of metabolic stress, the decrease in the intracellular ATP/ADP ratio leads to the opening of K(ATP) channels. This results in potassium efflux, membrane hyperpolarization, and a reduction in cellular excitability. This compound acts as an antagonist at the K(ATP) channel, blocking the potassium current. This blockade prevents or reverses the hyperpolarization, leading to an increase in neuronal excitability.

Conclusion and Future Directions

This compound (Tetrahydroberberine) is a blocker of ATP-sensitive potassium channels, an action that has been demonstrated in dopaminergic neurons. This inhibitory mechanism provides a basis for its potential therapeutic applications in neurological disorders characterized by alterations in neuronal excitability. The related alkaloid, berberine, exhibits a similar inhibitory effect on cardiac K(ATP) channels.

Further research is warranted to:

-

Determine the precise binding site of this compound on the K(ATP) channel complex.

-

Elucidate the specific Kir6.x and SUR subunits that confer sensitivity to this compound.

-

Conduct more extensive quantitative analysis, including the determination of IC50 values across a range of K(ATP) channel subtypes.

-

Investigate the in vivo efficacy of this compound in animal models of diseases where K(ATP) channel dysfunction is implicated.

This technical guide provides a foundation for these future investigations and for the continued development of this compound and its analogs as potential therapeutic agents.

References

(S)-Canadine: A Comprehensive Toxicological Profile and In Vitro Cytotoxicity Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Canadine, a naturally occurring isoquinoline alkaloid, has been the subject of renewed interest within the scientific community. Historically recognized for its antioxidant properties and reported low toxicity, recent evidence has emerged suggesting a potential selective cytotoxic effect against certain cancer cell lines. This technical guide provides an in-depth analysis of the toxicological profile of this compound, with a particular focus on its in vitro cytotoxicity. It aims to reconcile conflicting literature reports and present a detailed overview of its mechanism of action, supported by comprehensive experimental protocols and data visualizations to aid researchers in the fields of oncology and drug discovery.

Introduction

This compound, also known as (S)-tetrahydroberberine, is a benzylisoquinoline alkaloid found in various plant species. For an extended period, scientific literature has predominantly highlighted its significant antioxidant capabilities, with multiple studies reporting a lack of cytotoxic effects in various cell lines at tested concentrations[1][2]. However, a pivotal recent study has challenged this long-standing view, demonstrating that this compound exhibits selective cytotoxicity against the human breast adenocarcinoma cell line, MCF-7, while showing considerably lower toxicity towards the non-cancerous human breast epithelial cell line, MCF-10[3]. This discovery has opened new avenues for investigating this compound as a potential therapeutic agent in oncology.

This guide synthesizes the available data on the toxicological profile of this compound, presents a detailed account of its cytotoxic mechanism in MCF-7 cells, and provides comprehensive, adaptable protocols for key experimental assays.

Toxicological Profile: A Tale of Two Narratives

The toxicological assessment of this compound is marked by contrasting findings, which appear to be dependent on the cell lines and experimental conditions utilized.

2.1. Evidence for Low to No Cytotoxicity

2.2. Evidence for Selective Cytotoxicity

A more recent and comprehensive study has provided compelling evidence for the selective cytotoxic activity of this compound. This research demonstrated that this compound inhibits the proliferation of MCF-7 human breast cancer cells in a dose-dependent manner, while exhibiting significantly less impact on the viability of MCF-10 normal mammary epithelial cells[3]. This selective action is a highly desirable characteristic for a potential anticancer agent.

Quantitative Cytotoxicity Data

The following table summarizes the key quantitative data from the study demonstrating the cytotoxic effects of this compound on MCF-7 and MCF-10 cell lines.

| Cell Line | Assay Type | Parameter | Value | Reference |

| MCF-7 (Human Breast Adenocarcinoma) | MTT Assay | IC50 | 17.50 µM | [3] |

| MCF-10 (Human Mammary Epithelial) | MTT Assay | IC50 | >40 µM | [3] |

Mechanism of Cytotoxicity in MCF-7 Cells

The cytotoxic effect of this compound in MCF-7 cells is attributed to a multi-faceted mechanism involving the induction of cell cycle arrest and apoptosis, mediated by key regulatory proteins and the inhibition of a crucial enzyme in DNA synthesis.

4.1. Induction of Cell Cycle Arrest

This compound has been shown to induce cell cycle arrest in MCF-7 cells, a common mechanism of action for many anticancer compounds. This is achieved through the upregulation of the tumor suppressor protein p53 and its downstream target, the cyclin-dependent kinase inhibitor p21[3]. The increase in p21 expression leads to the inhibition of cyclin-dependent kinases, thereby halting the progression of the cell cycle.

4.2. Induction of Apoptosis

In addition to cell cycle arrest, this compound triggers programmed cell death, or apoptosis, in MCF-7 cells. This is mediated by an increase in the ratio of the pro-apoptotic protein BAX to the anti-apoptotic protein BCL-2[3]. An elevated BAX/BCL-2 ratio leads to the permeabilization of the mitochondrial outer membrane, the release of cytochrome c, and the subsequent activation of the caspase cascade, culminating in apoptotic cell death.

4.3. Inhibition of Thymidylate Synthase

A key molecular target of this compound in MCF-7 cells is thymidylate synthase (TS), an essential enzyme for the de novo synthesis of deoxythymidine monophosphate (dTMP), a crucial precursor for DNA replication[3]. By downregulating the expression and activity of TS, this compound disrupts DNA synthesis, further contributing to its antiproliferative and cytotoxic effects[3].

Visualizing the Molecular Mechanisms

The following diagrams, generated using the DOT language, illustrate the signaling pathways and logical relationships involved in the cytotoxic action of this compound.

References

The Crucial Role of (S)-Canadine in Berberine Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Berberine, a prominent isoquinoline alkaloid, has garnered significant attention for its diverse pharmacological activities. Its biosynthesis in plants involves a complex series of enzymatic reactions, with (S)-Canadine emerging as the direct and crucial precursor. This technical guide provides an in-depth exploration of the conversion of this compound to berberine, focusing on the core enzymatic step, relevant quantitative data, and detailed experimental protocols. The pivotal enzyme, (S)-tetrahydroprotoberberine oxidase (STOX), which catalyzes this transformation, is examined in detail, including its kinetic properties and factors influencing its activity. Furthermore, this guide outlines methodologies for the synthesis of this compound, its enzymatic conversion to berberine, and the analytical techniques for their quantification. Diagrams illustrating the biosynthetic pathway and experimental workflows are provided to facilitate a comprehensive understanding of this critical step in berberine production.

Introduction

Berberine is a well-known benzylisoquinoline alkaloid (BIA) found in a variety of plants, including those of the Berberis genus, and is recognized for its wide range of therapeutic properties.[1][2] The intricate biosynthetic pathway of berberine has been a subject of extensive research, aiming to unravel the enzymatic machinery for potential applications in metabolic engineering and drug development. A key final step in this pathway is the transformation of this compound, also known as (S)-tetrahydroberberine, into the quaternary alkaloid berberine.[3][4] This conversion is an oxidative process that introduces the characteristic aromatic isoquinolinium core of berberine. Understanding the nuances of this specific conversion is paramount for optimizing berberine production, whether in natural plant systems or through synthetic biology approaches. This guide delves into the technical details of the role of this compound as the immediate precursor to berberine, providing a comprehensive resource for professionals in the field.

The Biosynthetic Pathway: From (S)-Reticuline to Berberine

The biosynthesis of berberine originates from the amino acid L-tyrosine and proceeds through a series of intermediates to form the central precursor, (S)-reticuline.[5] From (S)-reticuline, a dedicated branch of the pathway leads to the formation of this compound through the sequential action of three key enzymes.[3][4] this compound then undergoes a final oxidation step to yield berberine.[3][4]

The enzymatic steps leading from (S)-reticuline to berberine are as follows:

-

(S)-Reticuline to (S)-Scoulerine: The berberine bridge enzyme (BBE), a flavin-dependent oxidase, catalyzes the oxidative cyclization of the N-methyl group of (S)-reticuline to form the berberine bridge, resulting in the formation of (S)-scoulerine.

-

(S)-Scoulerine to (S)-Tetrahydrocolumbamine: (S)-scoulerine 9-O-methyltransferase (S9OMT) methylates the 9-hydroxyl group of (S)-scoulerine to produce (S)-tetrahydrocolumbamine.

-

(S)-Tetrahydrocolumbamine to this compound: Canadine synthase (a cytochrome P450 enzyme, CYP719A21) catalyzes the formation of a methylenedioxy bridge from the o-methoxyphenol group of (S)-tetrahydrocolumbamine to yield this compound.[6]

-